molecular formula C11H16BrClN2O B1371728 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride CAS No. 1185308-11-5

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride

Cat. No.: B1371728
CAS No.: 1185308-11-5
M. Wt: 307.61 g/mol
InChI Key: VKZDRBMUOKYYAA-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is a chemical compound belonging to the class of pyridine derivatives. It has shown promising results in scientific experiments as an active pharmaceutical ingredient. The molecular formula of this compound is C11H16BrClN2O, and it has a molecular weight of 307.61 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride typically involves the reaction of 2-bromo-6-hydroxypyridine with 3-piperidinylmethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used. These reactions are performed under controlled conditions to ensure selective transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated as a potential pharmaceutical ingredient for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: A bromopyridine derivative with similar structural features.

    2-Bromo-6-picoline: Another bromopyridine derivative with a methyl group at the 6-position.

Uniqueness

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is unique due to the presence of the piperidinylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as an active pharmaceutical ingredient.

Properties

IUPAC Name

2-bromo-6-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O.ClH/c12-10-4-1-5-11(14-10)15-8-9-3-2-6-13-7-9;/h1,4-5,9,13H,2-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZDRBMUOKYYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671530
Record name 2-Bromo-6-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185308-11-5
Record name 2-Bromo-6-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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